molecular formula C9H10N4 B564106 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine CAS No. 109868-80-6

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine

Cat. No.: B564106
CAS No.: 109868-80-6
M. Wt: 174.207
InChI Key: JXGOOAPKCDAMRK-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring, and two methyl groups attached at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine can be achieved through multicomponent reactions involving the condensation of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with 2,3-butanedione under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyridopyrazine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: Alkylated or arylated derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine as an anticancer agent. The compound has been evaluated for its antiproliferative effects against several cancer cell lines, including breast, colon, liver, and ovarian cancers. In vitro studies demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment. The molecular docking studies conducted alongside these evaluations indicated favorable interactions with key cancer-related targets, enhancing the understanding of its mechanism of action .

Mechanism of Action

The compound's mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, it has been shown to disrupt the activity of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This disruption leads to cell cycle arrest and apoptosis in cancer cells .

Material Science Applications

Nonlinear Optical Properties

This compound exhibits remarkable nonlinear optical (NLO) properties. Research indicates that derivatives of this compound can be utilized in NLO applications due to their high first-order hyperpolarizabilities. These properties make them suitable for use in advanced photonic devices and sensors. The calculated values for hyperpolarizabilities suggest that these compounds could be engineered for specific technological applications in optics and telecommunications .

Electrochemical Sensing

Another significant application of this compound is in the field of electrochemical sensing. Recent studies have demonstrated its effectiveness as a sensor for detecting DNA and other biomolecules. The electrochemical properties allow for sensitive detection methods that could be beneficial in clinical diagnostics and environmental monitoring .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against various cancer cell lines; effective CDK inhibition
Material ScienceNonlinear Optical DevicesHigh first-order hyperpolarizabilities; potential for advanced photonic applications
Electrochemical SensingDetection of DNAHigh sensitivity and specificity in detecting biomolecules

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study published in Scientific Reports, researchers synthesized several derivatives based on this compound and evaluated their anticancer properties. The study utilized both in vitro assays and molecular docking techniques to assess the binding affinities of these compounds to target proteins involved in cancer progression. Results indicated that certain derivatives exhibited IC50 values lower than 1 µM against multiple cancer types, showcasing their potential as new therapeutic agents .

Case Study 2: Nonlinear Optical Applications

A study focused on the nonlinear optical properties of pyrido[3,4-b]pyrazine derivatives revealed that modifications to the this compound structure enhanced its NLO response significantly. The researchers reported a notable increase in hyperpolarizability values when specific substituents were added to the core structure. This finding suggests pathways for designing new materials with tailored optical properties for use in high-performance devices .

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it can insert itself between DNA base pairs, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, which is a mechanism exploited in anticancer therapies. Additionally, its ability to inhibit enzymes can be attributed to its binding to the active site, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-b]pyrazine: Lacks the methyl groups at the 2nd and 3rd positions.

    Pyrrolopyrazine: Contains a pyrrole ring instead of a pyridine ring.

    Quinoxaline: Similar structure but with different ring fusion.

Uniqueness

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine is unique due to the presence of the two methyl groups, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to molecular targets and improve its solubility in organic solvents, making it a valuable compound in various applications .

Biological Activity

Overview

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyridine and pyrazine ring system with two methyl groups at the 2nd and 3rd positions. Its biological activity primarily stems from its role as a kinase inhibitor and its ability to intercalate DNA, making it a candidate for anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : This compound acts as a kinase inhibitor, which is crucial in regulating cell signaling pathways involved in cell proliferation and survival. Specifically, it has been noted for inhibiting RAF kinases (e.g., BRAF), which are often mutated in various cancers .
  • DNA Intercalation : The compound can insert itself between DNA base pairs. This intercalation disrupts normal DNA functions such as replication and transcription, which can lead to apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
Caco-2 (Colorectal)5 - 10Inhibition of cell proliferation
HT-29 (Colorectal)5 - 10Induction of apoptosis

These results suggest that the compound's ability to inhibit cell proliferation may be linked to its kinase inhibitory properties and its interaction with DNA .

Antimicrobial Activity

Beyond its anticancer effects, this compound has also been evaluated for antimicrobial properties. Preliminary studies indicate potential activity against both gram-positive and gram-negative bacteria. The specific mechanisms are still under investigation but may involve disruption of bacterial DNA synthesis or enzyme inhibition .

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, where kinase inhibitors can modulate inflammatory pathways effectively .

Case Studies

  • Inhibition of BRAF Kinase :
    A study demonstrated that this compound effectively inhibited BRAF activity in vitro. This inhibition was correlated with reduced cell viability in melanoma cell lines harboring BRAF mutations. The study highlighted the potential of this compound as a targeted therapy for BRAF-mutant cancers .
  • DNA Intercalation Studies :
    Another investigation focused on the intercalation properties of this compound using spectroscopic techniques. Results indicated that the binding affinity to DNA was significant enough to warrant further exploration for therapeutic applications in oncology.

Properties

IUPAC Name

2,3-dimethylpyrido[3,4-b]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-5-6(2)13-9-7(10)3-11-4-8(9)12-5/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGOOAPKCDAMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=CN=CC2=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721228
Record name 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109868-80-6
Record name 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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